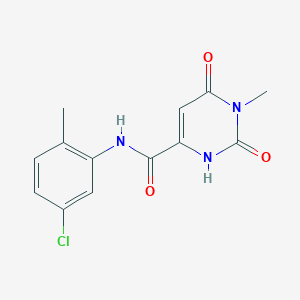

N-(5-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

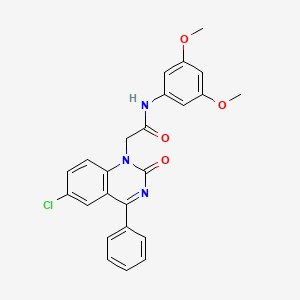

The compound is a pyrimidine derivative, which is a class of compounds that are important in many biological processes. Pyrimidines are part of the structure of nucleotides, which are the building blocks of DNA and RNA .

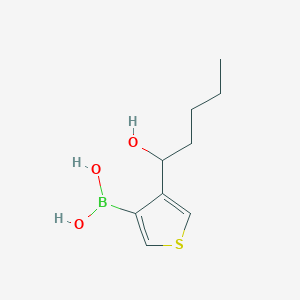

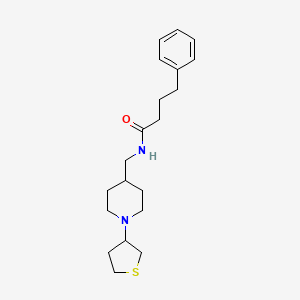

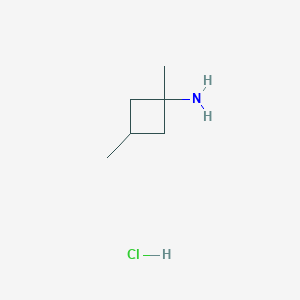

Molecular Structure Analysis

The compound has several functional groups, including a pyrimidine ring, a carboxamide group, and a phenyl ring with a chlorine substituent and a methyl substituent . These groups could potentially participate in various chemical reactions.Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, pyrimidine derivatives are known to undergo a variety of reactions. For example, they can participate in nucleophilic substitution reactions, and the carboxamide group can be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar carboxamide group could increase the compound’s solubility in water . The chlorine substituent on the phenyl ring could make the compound more reactive .Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationship Studies

This compound has been involved in structure-activity relationship (SAR) studies aimed at modifying its properties to enhance its potential oral bioavailability. For example, modifications at the pyrimidine portion of related compounds have shown that certain substitutions can maintain or improve activity against transcription factors such as NF-kappaB and AP-1, crucial for controlling gene expression involved in inflammation and cancer. These studies help understand how structural changes affect biological activity, guiding the development of more effective therapeutic agents (Palanki et al., 2000).

Material Science Applications

In the realm of materials science, derivatives of N-(5-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide have been utilized in the synthesis of aromatic polyamides and polyimides. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for high-performance materials used in aerospace, electronics, and automotive industries. Research into these polymers explores their solubility, film-forming capabilities, and thermal properties, contributing to the development of new materials with advanced features (Yang & Lin, 1994; Yang & Lin, 1995).

Wirkmechanismus

Zukünftige Richtungen

The study and development of new pyrimidine derivatives is an active area of research, particularly in the field of medicinal chemistry . Future work could involve studying the biological activity of this compound, optimizing its structure for better activity or selectivity, or investigating its mechanism of action .

Eigenschaften

IUPAC Name |

N-(5-chloro-2-methylphenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3/c1-7-3-4-8(14)5-9(7)15-12(19)10-6-11(18)17(2)13(20)16-10/h3-6H,1-2H3,(H,15,19)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGDNOPSXWBPSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=O)N(C(=O)N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2992949.png)

![methyl 2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2992958.png)

![Methyl 3-{[4-(2-pyrimidinyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2992968.png)

![Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/no-structure.png)